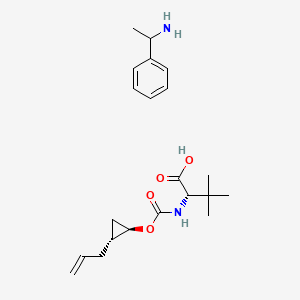

1-phenylethanamine (S)-2-((((1R,2R)-2-allylcyclopropoxy)carbonyl)amino)-3,3-dimethylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GS9857, also known as Voxilaprevir, is a nonstructural protein 3 and 4a protease inhibitor used in the treatment of Hepatitis C Virus (HCV) infections. It is a component of the combination drug Vosevi, which also includes sofosbuvir and velpatasvir. Voxilaprevir is particularly effective against multiple HCV genotypes and is used for patients who have previously failed other direct-acting antiviral therapies .

Preparation Methods

The synthesis of Voxilaprevir involves multiple steps, including the formation of key intermediates. The synthetic route typically involves the following steps:

Formation of the cyclopropane ring: This step involves the reaction of an allyl halide with a cyclopropane derivative under basic conditions.

Coupling reactions: The cyclopropane intermediate is then coupled with various amino acid derivatives using peptide coupling reagents.

Final assembly: The final product is assembled through a series of condensation and cyclization reactions, often under acidic or basic conditions.

Industrial production methods for Voxilaprevir involve optimizing these synthetic routes to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Voxilaprevir undergoes several types of chemical reactions, including:

Oxidation: This reaction is often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, often using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions include various intermediates that are further processed to yield the final compound .

Scientific Research Applications

Voxilaprevir has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying protease inhibitors and their interactions with viral proteins.

Biology: Researchers use Voxilaprevir to study the life cycle of HCV and the role of proteases in viral replication.

Medicine: Voxilaprevir is a key component in the treatment of chronic HCV infections, particularly in patients who have failed previous therapies.

Industry: The compound is used in the pharmaceutical industry for the development of new antiviral drugs.

Mechanism of Action

Voxilaprevir exerts its antiviral action by reversibly binding to and inhibiting the NS3/4A serine protease of HCV. This protease is responsible for cleaving the viral polyprotein into functional units necessary for viral replication. By inhibiting this protease, Voxilaprevir effectively prevents the replication and assembly of the virus .

Comparison with Similar Compounds

Voxilaprevir is unique among protease inhibitors due to its broad-spectrum activity against multiple HCV genotypes. Similar compounds include:

Grazoprevir: Another NS3/4A protease inhibitor, but with a narrower spectrum of activity.

Paritaprevir: Effective against genotype 1 HCV but less effective against other genotypes.

Simeprevir: Also a protease inhibitor, but with different resistance profiles and side effects.

Voxilaprevir stands out due to its high efficacy, improved metabolic stability, and reduced risk of hepatotoxicity .

Properties

Molecular Formula |

C21H32N2O4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(2S)-3,3-dimethyl-2-[[(1R,2R)-2-prop-2-enylcyclopropyl]oxycarbonylamino]butanoic acid;1-phenylethanamine |

InChI |

InChI=1S/C13H21NO4.C8H11N/c1-5-6-8-7-9(8)18-12(17)14-10(11(15)16)13(2,3)4;1-7(9)8-5-3-2-4-6-8/h5,8-10H,1,6-7H2,2-4H3,(H,14,17)(H,15,16);2-7H,9H2,1H3/t8-,9-,10-;/m1./s1 |

InChI Key |

OKRJYXRNIQLVOV-RWDYHCJXSA-N |

Isomeric SMILES |

CC(C1=CC=CC=C1)N.CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1C[C@H]1CC=C |

Canonical SMILES |

CC(C1=CC=CC=C1)N.CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)